molecular formula C9H14O2 B032878 (2E,4E)-4-Methyl-2,4-hexadienoic acid ethyl ester CAS No. 90107-62-3

(2E,4E)-4-Methyl-2,4-hexadienoic acid ethyl ester

Cat. No.: B032878
CAS No.: 90107-62-3
M. Wt: 154.21 g/mol
InChI Key: RCGUDPCNDKMRQV-CUXHJGIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,4E)-4-Methyl-2,4-hexadienoic acid ethyl ester is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are often used in perfumes and flavoring agents. This particular compound is characterized by its unique structure, which includes a conjugated diene system and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Esters like (2E,4E)-4-Methyl-2,4-hexadienoic acid ethyl ester are typically synthesized through esterification reactions. One common method is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid . The reaction conditions usually require heating under reflux to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of esters can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle large volumes of reactants. The use of catalysts, such as acidic ion-exchange resins, can also enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

(2E,4E)-4-Methyl-2,4-hexadienoic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohol and acid/base catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Major Products Formed

    Hydrolysis: Carboxylic acid and alcohol.

    Transesterification: New ester and alcohol.

    Reduction: Primary alcohol.

Scientific Research Applications

(2E,4E)-4-Methyl-2,4-hexadienoic acid ethyl ester has various applications in scientific research:

Mechanism of Action

The mechanism by which (2E,4E)-4-Methyl-2,4-hexadienoic acid ethyl ester exerts its effects depends on its interaction with specific molecular targets. In biological systems, esters can be hydrolyzed by esterases, releasing the corresponding alcohol and carboxylic acid. These products can then participate in various metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E,4E)-4-Methyl-2,4-hexadienoic acid ethyl ester is unique due to its conjugated diene system, which can participate in additional chemical reactions compared to simpler esters like ethyl acetate and methyl butyrate.

Properties

IUPAC Name

ethyl (2E,4E)-4-methylhexa-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-4-8(3)6-7-9(10)11-5-2/h4,6-7H,5H2,1-3H3/b7-6+,8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGUDPCNDKMRQV-CUXHJGIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(=CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C(=C/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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